o-Nitrobenzoylcholine iodide

Description

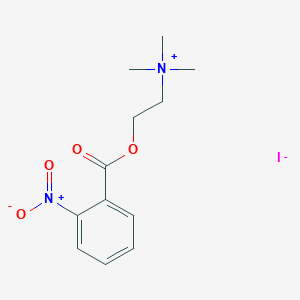

Structure

3D Structure of Parent

Properties

CAS No. |

21106-19-4 |

|---|---|

Molecular Formula |

C12H17IN2O4 |

Molecular Weight |

380.18 g/mol |

IUPAC Name |

trimethyl-[2-(2-nitrobenzoyl)oxyethyl]azanium;iodide |

InChI |

InChI=1S/C12H17N2O4.HI/c1-14(2,3)8-9-18-12(15)10-6-4-5-7-11(10)13(16)17;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

WIOPEWOJTQGLRN-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1[N+](=O)[O-].[I-] |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of O Nitrobenzoylcholine Iodide

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy (Infrared and Raman) provide a wealth of information regarding the connectivity of atoms, molecular weight, and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental ¹H and ¹³C NMR data for o-nitrobenzoylcholine iodide are not widely available in the literature, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in its structure.

For instance, the protons of the trimethylammonium group would be expected to appear as a singlet in the ¹H NMR spectrum, significantly downfield due to the deshielding effect of the positively charged nitrogen atom. The methylene (B1212753) protons of the choline (B1196258) backbone would exhibit distinct signals, likely as multiplets due to spin-spin coupling with each other and adjacent protons. The aromatic protons of the o-nitrobenzoyl group would present a complex multiplet pattern in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing effects of both the nitro group and the ester functionality.

Similarly, in the ¹³C NMR spectrum, distinct signals would be anticipated for the methyl carbons of the ammonium (B1175870) group, the methylene carbons of the choline moiety, the carbonyl carbon of the ester, and the carbons of the aromatic ring. The presence of the nitro group would cause a significant downfield shift for the carbon atom to which it is attached.

It is important to note that while general principles of NMR apply, obtaining precise chemical shift values and coupling constants would require experimental analysis. huji.ac.ilchemicalbook.comdocbrown.infodocbrown.info The quadrupolar nature of the ¹²⁷I nucleus makes its direct observation by NMR challenging, resulting in very broad signals that are often difficult to detect with standard high-resolution spectrometers. huji.ac.il

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the o-nitrobenzoylcholine cation. The iodide anion would not typically be observed as a parent peak in positive-ion mode mass spectrometry.

The fragmentation of the o-nitrobenzoylcholine cation would likely involve characteristic losses. For example, the cleavage of the ester bond could lead to the formation of an o-nitrobenzoyl cation and a choline fragment. Further fragmentation of the choline moiety could result in the loss of trimethylamine. The analysis of these fragment ions provides corroborating evidence for the proposed molecular structure.

Table 1: Predicted Major Mass Spectrometry Fragments for o-Nitrobenzoylcholine Cation

| Fragment Description | Predicted m/z |

| o-Nitrobenzoylcholine cation | [M]⁺ |

| Loss of trimethylamine | [M - 59]⁺ |

| o-Nitrobenzoyl cation | 150.02 |

| Choline cation | 104.10 |

Note: The exact m/z values may vary slightly depending on the isotopic composition.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. huji.ac.ilchemicalbook.com The analysis of the vibrational spectra of this compound would reveal key characteristic absorption bands.

A strong absorption band in the IR spectrum would be expected in the region of 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester group. The presence of the nitro group would be confirmed by two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric stretching) and 1340-1380 cm⁻¹ (symmetric stretching). The C-N stretching vibrations of the quaternary ammonium group would likely appear in the 900-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar bonds. nist.gov For instance, the symmetric stretching of the nitro group and the vibrations of the aromatic ring would be expected to give rise to strong signals in the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| C=O Stretch (Ester) | 1720-1740 | IR |

| NO₂ Asymmetric Stretch | 1520-1560 | IR |

| NO₂ Symmetric Stretch | 1340-1380 | IR, Raman |

| C-O Stretch (Ester) | 1200-1300 | IR |

| C-N Stretch (Quaternary Amine) | 900-1000 | IR |

X-ray Crystallography of this compound and Its Salts

Determination of Crystal Structure and Unit Cell Parameters

Analysis of Intermolecular Interactions within the Crystal Lattice

The packing of molecules in a crystal is governed by a variety of intermolecular forces. In the case of this compound, several types of interactions would be expected to play a crucial role in the stability of the crystal lattice. nih.gov

The primary interaction would be the strong electrostatic attraction between the positively charged o-nitrobenzoylcholine cation and the negatively charged iodide anion. In addition to this ionic bonding, weaker non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces would also be present.

Potential hydrogen bonds could form between the protons of the choline moiety and the oxygen atoms of the nitro group or the ester carbonyl of a neighboring molecule, or with the iodide anion. The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal packing. The nitro group, being highly polar, would also participate in significant dipole-dipole interactions. A detailed crystallographic study would allow for the precise measurement of the distances and angles of these interactions, providing a comprehensive picture of the supramolecular assembly of this compound in the solid state. nih.gov

Conformational Preferences and Molecular Dynamics Simulations

The conformational landscape of this compound is a critical determinant of its interaction with biological targets. While direct molecular dynamics simulations and detailed conformational analyses specifically for this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on the parent molecule, acetylcholine (B1216132), and its derivatives. nih.govresearchgate.netnih.govresearchgate.net The conformational flexibility of these molecules, primarily arising from the rotation around the single bonds of the choline backbone, is a key factor in their biological activity. researchgate.net

Key Torsion Angles in Choline Esters:

| Torsion Angle | Description | Preferred Conformation in Acetylcholine |

| τ (O-C-C-N) | Defines the orientation of the trimethylammonium group relative to the ester oxygen. | Typically gauche in the free state. |

| τ1 (C-O-C=O) | Defines the planarity of the ester group. | Generally trans or near trans. |

| τ2 (C-C-O-C) | Relates the acyl group to the choline backbone. | Varies depending on the environment. |

Data compiled from studies on acetylcholine and its derivatives. nih.govresearchgate.netresearchgate.net

The introduction of the bulky o-nitrobenzoyl group in place of the acetyl group in acetylcholine is expected to introduce significant steric hindrance, thereby influencing the preferred torsion angles. The nitro group in the ortho position of the benzene (B151609) ring is likely to impose restrictions on the rotation around the C-O bond of the ester linkage (τ1 and τ2). This steric clash could favor more extended conformations to minimize repulsive interactions between the nitro group and the choline moiety.

Molecular dynamics simulations on related systems, such as acetylcholine and other choline esters, have revealed that the conformational preferences can be influenced by the surrounding environment, including the solvent and the presence of counter-ions. nih.govbiorxiv.org In the case of this compound, the iodide ion can interact with the positively charged trimethylammonium group, potentially stabilizing certain conformations. Molecular dynamics simulations of iodide ions in aqueous solutions have shown their behavior and interactions at a microscopic level. researchgate.net

Furthermore, computational studies using density-functional theory on acetylcholine have identified several stable conformers in the ground state. nih.gov These studies highlight that the energy differences between various conformers can be small, allowing for a dynamic equilibrium between different shapes. A similar conformational landscape, albeit modified by the o-nitrobenzoyl group, can be anticipated for this compound.

The conformational flexibility is essential for the molecule's ability to adapt its shape to fit into a binding pocket of a receptor or enzyme. biorxiv.org Molecular dynamics simulations of similar ionic organic molecules, like pyridinium (B92312) iodide, have demonstrated the influence of the anion on the rotational dynamics of the cation. nih.gov This suggests that the iodide ion in this compound is not a mere spectator but an active participant in defining the molecule's dynamic conformational preferences.

Mechanistic Investigations of O Nitrobenzoylcholine Iodide Reactivity

Hydrolysis Kinetics and Reaction Pathway Elucidation

The hydrolysis of o-nitrobenzoylcholine iodide to o-nitrobenzoic acid and choline (B1196258) is a key reaction pathway. The kinetics and mechanism of this transformation are significantly influenced by the substituents on the benzoyl moiety and the nature of the choline group.

Role of the Quaternary Nitrogen Atom in Reaction Kinetics

The quaternary nitrogen atom in the choline moiety introduces a permanent positive charge, which is expected to influence the hydrolysis kinetics. This positive charge can exert an electrostatic effect, potentially stabilizing the transition state of the hydrolysis reaction, particularly in the attack of a negatively charged nucleophile like the hydroxide (B78521) ion. While specific studies on this compound are lacking, research on related acetylcholinesterase inhibitors, which often contain a quaternary ammonium (B1175870) group, highlights the importance of this charged moiety for binding to the enzyme's active site. wikipedia.orgnih.gov In the context of non-enzymatic hydrolysis, the quaternary nitrogen's influence is primarily through-space electrostatic interactions and potential intramolecular catalysis, although direct evidence for the latter in this specific molecule is not documented.

Effects of Solvent and pH on Reaction Mechanisms

The mechanism and rate of hydrolysis of this compound are highly dependent on the solvent and pH of the reaction medium. In aqueous solutions, the reaction can proceed through different pathways depending on the pH. A study on the hydrolysis of 4-nitrophenyl β-D-glucopyranoside over a range of pH values demonstrated the operation of unimolecular, bimolecular, and intramolecular cleavage mechanisms. researchgate.net It is plausible that this compound exhibits similar pH-dependent behavior.

In acidic conditions, the hydrolysis is likely to be specific-acid catalyzed, involving the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic for the attack of water. In neutral and alkaline conditions, the hydrolysis will be dominated by the attack of water and hydroxide ions, respectively. The pH-rate profile for the hydrolysis would likely show a region of pH-independence (water attack) and a region where the rate increases with pH (hydroxide ion attack).

The solvent also plays a crucial role. A study on the solvolysis of o-nitrobenzoyl chloride in a wide range of solvents showed that the reaction mechanism and rates are significantly affected by the solvent's ionizing power and nucleophilicity. nih.gov For this compound, polar protic solvents would be expected to facilitate hydrolysis by stabilizing the charged transition state.

Nucleophilic Substitution Reactions Involving the Iodide Counterion

The iodide ion present as the counterion in this compound can potentially act as a nucleophile. A study on the exchange between p-nitrobenzyl iodide and iodide ion in alcoholic solutions demonstrated the reactivity of iodide in nucleophilic substitution reactions. unm.edu In the case of this compound, the iodide ion could, in principle, attack the electrophilic carbon centers of the molecule. However, the most likely site for nucleophilic attack is the carbonyl carbon of the ester group, leading to the formation of o-nitrobenzoyl iodide and choline. The feasibility of this reaction would depend on the relative nucleophilicity of iodide compared to other nucleophiles present in the system, such as water or solvent molecules, and the reaction conditions.

Photochemical Transformations and Stability under Irradiation

The presence of the o-nitrobenzyl moiety in this compound makes it a candidate for photochemical reactions. Ortho-nitrobenzyl esters are well-known photolabile protecting groups that can be cleaved upon irradiation with UV light. nih.govresearchgate.net This photochemical cleavage typically proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an o-nitrosobenzaldehyde and the release of the carboxylic acid. researchgate.net

Studies on various o-nitrobenzyl photolabile linkers have shown that the rate of photochemical cleavage is influenced by factors such as the substitution pattern on the benzene (B151609) ring and the solvent. nih.gov For instance, the incorporation of electron-donating groups on the ring can increase the rate of cleavage. nih.gov While specific photochemical studies on this compound are not available, it is highly probable that it would undergo a similar photochemical cleavage upon UV irradiation, leading to the formation of o-nitrosobenzaldehyde, choline, and iodide. The stability of the compound under irradiation is therefore expected to be low, particularly in the UV region.

The iodide counterion itself can also participate in photochemical reactions. Aqueous solutions of iodide ions are known to undergo photoreactions, which can lead to the formation of various iodine species. nih.gov This could potentially add another layer of complexity to the photochemical behavior of this compound.

Lack of Available Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data regarding the biochemical and pharmacological interactions of the chemical compound this compound in in vitro systems. Despite targeted searches for information on its interaction with cholinesterases, kinetic analyses of enzyme inhibition, binding modalities, selectivity profiles, receptor binding, and modulation of cellular processes, no specific studies or detailed findings for this particular compound could be retrieved.

The initial and subsequent focused searches for "this compound" and its potential interactions with acetylcholinesterase, butyrylcholinesterase, cholinergic receptors, and cellular transport mechanisms did not yield any relevant scholarly articles or datasets. General information on the methodologies for studying such interactions, including kinetic analysis of enzyme inhibition and cellular transport, is available but cannot be applied to this compound without specific experimental results.

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline, including data tables and in-depth research findings, as the foundational scientific information for this compound appears to be absent from the public domain.

Therefore, the requested article focusing on the biochemical and pharmacological interactions of this compound cannot be generated at this time due to the absence of the necessary scientific evidence.

Biochemical and Pharmacological Interactions of O Nitrobenzoylcholine Iodide in in Vitro Systems

Modulation of Cellular Processes in Isolated Cell Lines

In Vitro Cytotoxicity Mechanisms (e.g., apoptosis, necrosis) in Research CellsNo studies were found that investigated the cytotoxic effects of o-nitrobenzoylcholine iodide on any cell line. Consequently, there is no information on whether it induces cell death through apoptosis, necrosis, or other mechanisms. Standard assays used to differentiate these forms of cell death, such as Annexin V/propidium iodide staining, have not been reported in the context of this compound.nih.govnih.govmdpi.com

The current body of scientific literature lacks specific information on the in vitro biochemical and pharmacological properties of this compound. Future research is necessary to elucidate its effects on intracellular signaling and its potential cytotoxic mechanisms. Until such studies are conducted, a scientifically accurate and detailed account as per the requested outline cannot be generated.

Structure Activity Relationship Sar Studies of O Nitrobenzoylcholine Iodide and Its Analogs

Impact of Ortho-Nitro Group Stereoelectronic Effects on Biological Activity

The presence and position of a nitro group on the benzoyl ring of benzoylcholine (B1199707) analogs significantly influence their biological activity, primarily through stereoelectronic effects. The ortho-positioning of the nitro group in o-nitrobenzoylcholine iodide introduces a combination of steric and electronic factors that are critical to its interaction with target enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Electron-withdrawing substituents, such as the nitro group, have been shown to be better inhibitors of acetylcholinesterase compared to electron-donating substituents. nih.gov This is attributed to the stabilization of the tetrahedral intermediate formed during the hydrolysis of the ester linkage by the enzyme. nih.gov The strong electron-withdrawing nature of the nitro group (-NO₂) at the ortho position can significantly alter the electron density distribution within the benzoyl moiety. This electronic influence can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of cholinesterases.

However, the steric bulk of the ortho-nitro group also plays a pivotal role. The proximity of the nitro group to the ester linkage can impose conformational constraints on the molecule, affecting how it fits into the active site of its target protein. The orientation of the ortho-nitro group relative to the ester side chain can either facilitate or hinder the optimal alignment required for efficient binding and subsequent reaction. For instance, in the inhibition of butyrylcholinesterase, ortho-substituents that are electron-donating have been found to be more effective inhibitors than their electron-withdrawing counterparts, suggesting that the specific architecture of the enzyme's active site is a key determinant of the impact of substituent effects. nih.gov

The interplay between these electronic and steric factors is therefore a key determinant of the biological activity of this compound.

Role of the Choline (B1196258) Moiety and Quaternary Ammonium (B1175870) Center in Molecular Recognition

The choline moiety, and specifically its positively charged quaternary ammonium center, is a fundamental structural feature for the molecular recognition of benzoylcholine analogs at cholinergic targets. This positively charged group is crucial for the initial binding of the ligand to the active site of cholinesterases and cholinergic receptors, which often contain a peripheral anionic site (PAS) and a catalytic anionic site (CAS).

The quaternary ammonium group [(CH₃)₃N⁺-] engages in a strong cation-π interaction with the aromatic side chains of specific amino acid residues, such as tryptophan and tyrosine, found within the active site gorge of AChE. This interaction is a primary anchoring point, correctly orienting the rest of the molecule for subsequent interactions and, in the case of substrates, for catalysis. The trimethylammonium group is considered an essential feature for high-affinity binding.

Studies comparing the binding of acetylcholine (B1216132) and choline have highlighted the critical role of the entire choline structure. The hydroxyl group of choline can form hydrogen bonds that may, in some cases, lead to a misalignment of the quaternary ammonium group within the aromatic cage of the binding site, resulting in weaker interactions compared to acetylcholine. This underscores the importance of the complete ester structure for optimal binding.

Systemic Modification of the Benzoylcholine Core and Functional Consequences

Systematic modifications of the benzoylcholine core have been a cornerstone of SAR studies to understand the functional consequences of altering the molecule's scaffold. These modifications can involve changes to the acyl group, the choline chain, or the ester linkage itself.

Replacing the benzoyl group with other acyl moieties allows for the exploration of how changes in size, shape, and electronic properties of the acyl portion affect biological activity. For example, the nature of the substituent on the phenyl ring (electron-donating vs. electron-withdrawing) and its position (ortho, meta, or para) can dramatically alter the inhibitory potency against cholinesterases. nih.gov

Modifications to the choline moiety, such as altering the length of the alkyl chain separating the quaternary ammonium group from the ester oxygen, can impact the molecule's flexibility and its ability to bridge different interaction points within the binding site. Shortening or lengthening this chain can lead to a decrease in activity, highlighting the optimal spacing required for effective binding.

Replacing the ester linkage with more stable functionalities, such as amides or ethers, can transform a substrate into a reversible or irreversible inhibitor. This is because these linkages are less susceptible to enzymatic hydrolysis. The functional consequences of such modifications are profound, changing the very nature of the molecule's interaction with its target from a transient binding event to a more prolonged or even permanent one.

The following table illustrates the impact of systemic modifications on the inhibitory activity of some hypothetical benzoylcholine analogs against acetylcholinesterase.

| Compound | Modification | IC₅₀ (µM) |

| Benzoylcholine | Parent Compound | 150 |

| o-Nitrobenzoylcholine | Ortho-nitro substitution | 50 |

| p-Nitrobenzoylcholine | Para-nitro substitution | 75 |

| Benzoyl-N,N-dimethylethanolamine | Tertiary amine | 200 |

| Benzamide choline analog | Amide linkage | > 500 (Inactive) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for a comprehensive series of this compound analogs was not available in the searched literature.

Correlation of Molecular Descriptors with Observed Biochemical Effects

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors and using statistical methods to build predictive models. For benzoylcholine analogs, key molecular descriptors can provide insight into the determinants of their biochemical effects.

Key Molecular Descriptors and Their Potential Correlation with Activity:

Lipophilicity (logP): This descriptor is crucial for membrane permeability and for hydrophobic interactions within the binding site. For cholinesterase inhibitors, an optimal logP value is often required for good activity.

Electronic Descriptors:

Hammett constants (σ): These quantify the electron-donating or electron-withdrawing nature of substituents on the benzene (B151609) ring. A positive correlation between σ and inhibitory activity would suggest that electron-withdrawing groups enhance potency.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These quantum chemical descriptors relate to the molecule's ability to donate or accept electrons, which can be important for charge-transfer interactions in the binding site.

Steric Descriptors:

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. It can indicate the importance of steric bulk and dispersion forces in binding.

Taft steric parameters (Es): These specifically quantify the steric effect of substituents.

Topological Descriptors: These numerical indices describe the connectivity and shape of the molecule and can be correlated with its fit within a binding pocket.

A hypothetical QSAR equation for the inhibition of AChE by a series of substituted benzoylcholines might look like this:

log(1/IC₅₀) = c₀ + c₁logP + c₂σ + c₃*MR

Where a positive coefficient for σ would indicate that electron-withdrawing groups increase inhibitory activity. The development of such QSAR models is instrumental in rational drug design, allowing for the prediction of the activity of novel compounds before their synthesis.

The following table lists some important molecular descriptors for benzoylcholine and its nitro-substituted analogs.

| Compound | logP | Hammett Constant (σ) of Substituent | Molar Refractivity (MR) |

| Benzoylcholine | ~1.5 | 0 (H) | ~60 |

| o-Nitrobenzoylcholine | ~1.8 | +0.78 (ortho-NO₂) | ~65 |

| m-Nitrobenzoylcholine | ~1.8 | +0.71 (meta-NO₂) | ~65 |

| p-Nitrobenzoylcholine | ~1.8 | +0.78 (para-NO₂) | ~65 |

Note: The values in this table are approximate and intended for comparative purposes. Exact values can vary depending on the calculation method.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of O Nitrobenzoylcholine Iodide in Research Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Quantification

Chromatographic techniques are fundamental for separating o-Nitrobenzoylcholine iodide from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most probable method for the analysis of this non-volatile, polar quaternary ammonium (B1175870) salt.

Due to its ionic nature and the presence of a strong UV-absorbing nitrobenzoyl group, HPLC methods would likely employ reversed-phase columns with ion-pairing reagents or hydrophilic interaction liquid chromatography (HILIC) to achieve adequate retention and separation. Gas Chromatography (GC) would be less suitable for the direct analysis of the intact salt due to its low volatility and thermal lability. Any GC-based approach would necessitate a derivatization step to convert the analyte into a more volatile and thermally stable form, or pyrolysis-GC-MS, which would characterize its degradation products.

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Illustrative Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Note: This table is an illustrative example of potential HPLC conditions and is not based on published experimental data for this specific compound. |

The development of specific and sensitive detection methods is crucial for the accurate analysis of this compound.

UV-Vis Detection: The presence of the o-nitrobenzoyl group, a strong chromophore, makes UV-Vis spectrophotometry a straightforward detection method when coupled with HPLC. uomustansiriyah.edu.iq The nitroaromatic moiety is expected to have a maximum absorbance (λmax) around 254 nm, enabling sensitive detection. uomustansiriyah.edu.iq

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) would be a powerful tool for both qualitative and quantitative analysis. As a quaternary ammonium compound, o-Nitrobenzoylcholine is expected to ionize efficiently in positive-ion electrospray ionization (ESI-MS). nih.gov This would allow for highly selective and sensitive detection, as well as structural confirmation. High-resolution mass spectrometry could provide exact mass data for unequivocal identification.

Electrochemical Detection: Electrochemical detectors, such as those based on conductivity or amperometry, could also be employed. The ionic nature of this compound suggests that conductivity detection is a viable option.

Potential Mass Spectrometry Data for o-Nitrobenzoylcholine Cation:

| Parameter | Expected Value |

| Formula of Cation | C₁₂H₁₇N₂O₄⁺ |

| Ionization Mode | ESI+ |

| Expected m/z (M⁺) | 253.12 |

| Note: This table represents theoretical values and is not derived from experimental analysis of this compound. |

Spectrophotometric Assays for Reaction Monitoring and Concentration Determination

Spectrophotometric assays offer a simple and rapid means of determining the concentration of this compound in solution or for monitoring reaction kinetics, such as its enzymatic hydrolysis by cholinesterases. uomustansiriyah.edu.iq The basis for this assay is the inherent UV absorbance of the o-nitrobenzoyl group. uomustansiriyah.edu.iq By utilizing the Beer-Lambert law, the concentration of the compound can be determined by measuring the absorbance at its λmax, provided a standard curve is established with known concentrations of the pure substance. uomustansiriyah.edu.iq

Electrophoretic Techniques for Separation and Characterization

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like the o-Nitrobenzoylcholine cation. Its high efficiency, short analysis times, and minimal sample consumption make it an attractive alternative or complementary technique to HPLC. In CE, ions are separated based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. This method could be used for purity assessment and quantification.

Nuclear Activation Analysis for Elemental Composition Research

While not a routine technique for molecular analysis, Nuclear Activation Analysis (NAA) could be employed for highly sensitive elemental composition studies of this compound samples. Specifically, it could be used to determine the iodine content with high precision and accuracy, which could serve as an ultimate method for quantifying the compound in a pure sample or for verifying the stoichiometry. NAA is a nuclear process used for determining the concentrations of elements in a vast amount of materials.

Theoretical and Computational Chemistry Studies of O Nitrobenzoylcholine Iodide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. For o-nitrobenzoylcholine iodide, such calculations could theoretically yield valuable information. This would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. However, specific studies detailing these calculations for this compound are not currently available.

Molecular Docking Simulations of Ligand-Protein Interactions (e.g., Cholinesterases, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that choline (B1196258) esters are known to interact with cholinesterases, it would be highly relevant to perform docking simulations of o-nitrobenzoylcholine with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such simulations could predict the binding affinity, identify key amino acid residues involved in the interaction, and elucidate the binding mode within the enzyme's active site. While numerous studies have performed molecular docking for various cholinesterase inhibitors, specific and detailed docking studies for this compound are not reported in the available literature.

A hypothetical molecular docking study could yield data such as binding energies and interacting residues, which could be presented in a table format.

Hypothetical Molecular Docking Results of o-Nitrobenzoylcholine with Cholinesterases

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Acetylcholinesterase (AChE) | Not available | Not available |

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound could reveal its conformational flexibility, the stability of different conformers, and the influence of solvent molecules (such as water) on its structure. This information is vital for understanding how the molecule behaves in a biological environment. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses in MD studies that quantify conformational stability. At present, there are no published MD simulation studies specifically focused on this compound.

Prediction of Spectroscopic Properties and Reaction Energetics

Computational methods can also be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be a powerful tool for interpreting experimental data. Furthermore, quantum chemical calculations can be employed to determine the energetics of potential reactions involving this compound, such as hydrolysis. This can help in understanding the molecule's stability and degradation pathways. As with the other computational aspects, specific published data on the predicted spectroscopic properties and reaction energetics of this compound are not available.

Q & A

Q. Q. How can researchers ensure compliance with open-science principles when publishing data on o-nitrobenzoylcholine iodide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.